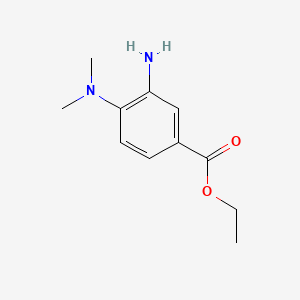
Ethyl 3-amino-4-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis, photoinitiation, and as an ultraviolet filter in sunscreens .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 3-amino-4-(dimethylamino)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3-amino-4-(dimethylamino)benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process is crucial in the formation of cross-linked polymer networks in UV-curable coatings and inks .
類似化合物との比較
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the amino group at the 3-position.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
Ethyl 4-aminobenzoate: Similar but without the dimethylamino group.
Uniqueness
Ethyl 3-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual functionality enhances its reactivity and makes it suitable for specific applications, such as photoinitiation and UV filtration, where other similar compounds may not be as effective .
生物活性
Ethyl 3-amino-4-(dimethylamino)benzoate, also known as EDC, is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H24ClN3O2
- Molecular Weight : 301.81 g/mol
- Purity : Typically ≥95%
This compound primarily functions by interacting with carboxyl groups in biological molecules. The compound forms amine-reactive O-acylisourea intermediates, facilitating the formation of amide bonds essential for peptide synthesis and other biochemical pathways. This mechanism is crucial for its role in drug development, particularly as a β3-adrenoceptor agonist, which may be beneficial in treating conditions like preterm labor.
Pharmacological Characterization
- Receptor Interaction : EDC has demonstrated specificity for certain receptors, which highlights its potential therapeutic roles in modulating biological responses.
- Peptide Synthesis : The activation of carboxyl groups by EDC is vital for peptide bond formation, making it a valuable reagent in biochemical research .
In Vivo Studies
Recent studies have explored the in vivo efficacy of compounds related to EDC. For instance, compounds with similar structures were tested in mouse models to evaluate their effectiveness against bacterial infections. While some showed promising results, others lacked efficacy compared to standard treatments like rifampin and ethambutol .
Case Studies and Research Findings
Several studies have investigated the biological activity of EDC and its derivatives:
- Study on Peptide Bond Formation : Research indicated that EDC effectively forms stable amide bonds with primary amines under physiological conditions (pH 4.7–6.0), enhancing its utility in peptide synthesis.
- Therapeutic Applications : EDC's role as a β3-adrenoceptor agonist suggests potential applications in treating metabolic disorders and conditions requiring smooth muscle relaxation, such as asthma and preterm labor .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound (EDC) | C14H24ClN3O2 | Peptide synthesis, β3-adrenoceptor agonism |
| Ethyl 3-amino-4-(diethylamino)benzoate | C13H18N2O2 | Local anesthetic properties, modulation of pain pathways |
| Methyl 2-amino-5-bromobenzoate | C9H10BrN2O2 | Antimicrobial activity |
特性
IUPAC Name |
ethyl 3-amino-4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNOYGFOGCRYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













